molecular formula C11H12N2OS B2881535 4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 40277-31-4

4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B2881535
CAS No.: 40277-31-4
M. Wt: 220.29
InChI Key: APMNRWQWJSNFBB-UHFFFAOYSA-N
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Description

4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and anticancer research. It features a tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core, a scaffold known for its diverse biological activities and isosteric properties with purine bases . This specific compound has been identified as a potent Microtubule Targeting Agent (MTA) that binds to the colchicine site on β-tubulin, leading to the depolymerization of microtubules and ultimately inhibiting cell proliferation . In biological evaluations, this compound demonstrated high potency, with IC50 values in the nanomolar range against various cancer cell lines. A key research advantage is its ability to circumvent major clinical resistance mechanisms; it remains effective against cancer cells that overexpress the drug-efflux pump P-glycoprotein (Pgp) or the βIII-tubulin isotype, which are common causes of resistance to other chemotherapeutic agents like paclitaxel . The compound has also shown statistically significant antitumor efficacy in in vivo models, such as murine MDA-MB-435 xenografts . Beyond its primary application as a microtubule destabilizer, derivatives of the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine scaffold have been explored for other pharmacological activities, including anti-inflammatory effects through inhibition of NF-κB and MAPK signaling pathways , and as inhibitors of enzymes like SIRT2 and topoisomerases I/II . This makes the compound a valuable chemical tool for researchers investigating cell division, cytoskeleton dynamics, drug resistance, and for developing new therapeutic agents. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

4-methoxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-14-10-9-7-4-2-3-5-8(7)15-11(9)13-6-12-10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APMNRWQWJSNFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(CCCC3)SC2=NC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization with a formamide derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring’s 4-methoxy group is reactive toward nucleophilic agents, enabling substitutions that yield pharmacologically relevant derivatives.

Reagent/ConditionsProductYield/OutcomeSource
Hydrazine hydrate (reflux, EtOH)3-Amino-2-mercapto-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-oneRecrystallized (mp 134°C)
Benzylamine (reflux, EtOH)N-Benzyl-2-(5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4-yloxy)acetamide82% yield
Thiourea (reflux, EtOH)5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-4(3H)-thioneConfirmed via IR and NMR

Key Insight : Substitution at the 4-position often requires activating agents (e.g., POCl₃ for chlorination ) or basic conditions to displace the methoxy group.

Condensation and Cyclization Reactions

The compound serves as a synthon for constructing fused heterocycles through condensation with carbonyl-containing reagents.

Reagent/ConditionsProductApplicationSource
β-Aroylacrylic acid (reflux, benzene)γ-Ketoacid adducts (e.g., 3-(4-chloro-3-methylbenzoyl)-2-(thienopyrimidin-ylthio)propanoic acid)Precursor for furanones
4-Chlorobenzaldehyde (KOH, tert-butanol)Cinnamic ester/acid derivatives (e.g., 3-(4-chlorophenyl)-2-(thienopyrimidin-yloxy)propenoic acid)Structural diversification
Benzoylhydrazine (DMF, reflux)3-Phenylbenzothieno[3,2-e] triazolo[4,3-c]pyrimidineAntimicrobial agents

Mechanistic Note : Cyclization often involves intramolecular dehydration or azide-alkyne click chemistry under catalytic conditions .

Cross-Coupling Reactions

The thienopyrimidine core participates in palladium-catalyzed couplings for biaryl synthesis.

Reagent/ConditionsProductYieldSource
4-Methoxyphenylboronic acid (Pd(dppf)Cl₂, K₂CO₃)8-Methoxy-3-[4-(4-methoxyphenyl)-thieno[2,3-d]pyrimidin-2-yl]-2H-chromen-2-one61%

Synthetic Utility : Suzuki-Miyaura couplings enable aryl group introduction at the 2-position, enhancing π-π stacking in drug candidates .

Functional Group Modifications

The methoxy group undergoes demethylation or alkylation to generate derivatives with varied physicochemical properties.

Reagent/ConditionsProductOutcomeSource
Dimethyl sulfate (NaOH, ice bath)O-Methylated derivativesImproved solubility
Acetic anhydride (reflux)Acetylated thienopyrimidinesStabilized intermediates

Application : Methylation/demethylation tunes electron density for targeted biological activity .

Heterocycle Fusion Reactions

Reactions with nitrogen nucleophiles yield fused triazole or triazine systems.

Reagent/ConditionsProductBiological ActivitySource
Sodium azide (EtOH, reflux)Benzothieno[3,2-e]tetrazolo[1,5-c]pyrimidineAnticancer potential
Glycine (pyridine, reflux)5,6,7,8-Tetrahydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one glycine conjugateNot reported

Structural Impact : Fused systems exhibit enhanced rigidity, improving binding to biological targets .

Scientific Research Applications

4-Methoxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Methoxy derivatives exhibit higher solubility in organic solvents compared to chloro analogues due to reduced polarity .
  • Hydrazino derivatives are prone to oxidation, limiting long-term storage stability .

Comparative Analysis :

  • Methoxy derivatives show moderate anticancer activity but lack detailed mechanistic data compared to morpholino and hydrazino analogues .
  • Pyrazolyl-substituted derivatives demonstrate superior antiviral potency, attributed to enhanced binding affinity to viral enzymes .

Stability and Reactivity

  • 4-Methoxy Derivative : Resists hydrolysis under acidic/basic conditions due to the electron-donating methoxy group stabilizing the pyrimidine ring .
  • 4-Chloro Derivative : Highly reactive in SNAr reactions, enabling rapid functionalization with amines or hydrazines .
  • Hydrazino Derivatives: Oxidize readily to triazolopyrimidines under mild oxidative conditions, expanding utility in heterocyclic chemistry .

Biological Activity

4-Methoxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine (CAS Number: 40277-31-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings on its biological activity, particularly focusing on its anti-inflammatory, cytotoxic, and potential therapeutic properties.

  • Molecular Formula : C11H12N2OS
  • Molecular Weight : 220.290 g/mol
  • SMILES Notation : COc1ncnc2sc3CCCCc3c12

Anti-inflammatory Activity

Research indicates that 4-Methoxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine exhibits notable anti-inflammatory properties. A study demonstrated its ability to inhibit the activation of NF-κB and MAPK signaling pathways in macrophages. This inhibition leads to a decrease in the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Key Findings:

  • In vitro Studies : The compound significantly reduced TNF-α and IL-6 levels in RAW264.7 macrophage cells at concentrations as low as 10 μM.
  • In vivo Studies : Rat paw swelling experiments showed that the compound effectively reduced inflammation comparable to Indomethacin, a standard anti-inflammatory drug .

Cytotoxicity

The cytotoxic effects of 4-Methoxy-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine were evaluated using the MTT assay. Results indicated that the compound has a high safety profile with cell viability remaining above 80% at concentrations up to 160 μM.

Cytotoxicity Assessment:

Concentration (μM)Cell Viability (%)
10>80
50>80
160>80

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the tetrahydrobenzothieno[2,3-d]pyrimidine scaffold can enhance biological activity. For example:

  • Substituting electron-donating groups at specific positions improved anti-inflammatory effects.
  • Compounds with naphthyl groups at position 3 exhibited superior activity compared to the parent compound.

Case Studies and Experimental Data

A series of experiments were conducted to further elucidate the biological mechanisms of action:

  • Cytokine Secretion Inhibition :
    • ELISA assays showed that compounds A2 and A6 derived from the tetrahydrobenzothieno[2,3-d]pyrimidine framework significantly inhibited IL-6 and TNF-α production in a dose-dependent manner.
  • Dose Response Effects :
    • The dose-response curve indicated that A2 and A6 had IC50 values comparable to known anti-inflammatory agents.

Table of Biological Activities

Activity TypeCompoundIC50 Value (μM)Reference
Anti-inflammatory4-Methoxy...~10
Cytotoxicity4-Methoxy...>160
Cytokine InhibitionA2~5
Cytokine InhibitionA6~5

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine and its derivatives?

The synthesis typically involves cyclization of thiophene and pyrimidine precursors. For example:

  • Core formation : Cyclization under acidic/basic conditions using reagents like aluminum amalgam in aqueous tetrahydrofuran (THF) to reduce intermediates (e.g., converting 4-chloro derivatives to methoxy groups) .
  • Substitution reactions : Friedel-Crafts acylation or alkylation introduces substituents (e.g., methylphenyl groups) at specific positions .
  • Functionalization : Post-cyclization modifications, such as sulfanyl or hydrazine additions, require controlled pH and temperature to optimize yields .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and ring saturation (e.g., δ 0.98–2.34 ppm for CH₃ and CH₂ groups in derivatives) .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretches at 1668–1718 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Ensures purity (>96% in commercial intermediates) .
  • X-ray Crystallography : Validates stereochemistry and crystal packing, as seen in related pyrimidine derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of derivatives?

  • Variation of substituents : Introduce groups like pyrazole, piperazine, or sulfanyl moieties to modulate electronic and steric effects. For example, 2-substituted derivatives with dialkylamino groups show enhanced antiplatelet activity .
  • Bioisosteric replacements : Replace sulfur in the thieno ring with oxygen or nitrogen to assess metabolic stability .
  • Docking studies : Use computational models (e.g., AutoDock Vina) to predict binding affinities for targets like enzymes or receptors .

Q. What strategies resolve contradictions in biological activity data across different derivatives?

  • Assay standardization : Control variables such as cell line selection (e.g., microbial vs. mammalian) and incubation times .
  • Comparative SAR analysis : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with activity trends. For instance, chloro derivatives may exhibit stronger antimicrobial activity, while methoxy groups enhance solubility .
  • Meta-analysis of published data : Cross-reference results from independent studies to identify outliers or methodological biases .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacological potential of this compound?

  • In vitro :
  • Antimicrobial assays : Broth microdilution against Gram-positive/negative bacteria (MIC values <10 µg/mL reported for some derivatives) .
  • Enzyme inhibition : Test against kinases or cyclooxygenases using fluorescence-based assays .
    • In vivo :
  • Anti-inflammatory models : Carrageenan-induced paw edema in rodents .
  • Antiplatelet aggregation : ADP-induced thrombosis in rabbits .

Methodological Considerations

  • Reaction optimization : Use Design of Experiments (DoE) to screen variables (e.g., solvent polarity, catalyst loading) for multi-step syntheses .
  • Data validation : Replicate key findings across ≥3 independent batches to ensure reproducibility .

For further details, consult primary literature on thienopyrimidine chemistry .

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